molecular formula C20H13N B1599436 6H-Dibenzo[b,h]carbazole CAS No. 242-50-2

6H-Dibenzo[b,h]carbazole

Cat. No.: B1599436
CAS No.: 242-50-2
M. Wt: 267.3 g/mol
InChI Key: VWYJRLCUBVCRPR-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Nitrogen Heterocycles Research

6H-Dibenzo[b,h]carbazole belongs to the class of compounds known as Polycyclic Aromatic Nitrogen Heterocycles (PANHs) or azaarenes. openmedicinalchemistryjournal.comresearchgate.net These are organic compounds containing two or more fused aromatic rings where at least one carbon atom is replaced by a nitrogen atom. openmedicinalchemistryjournal.comresearchgate.net PANHs are a subject of significant research due to their presence in the environment, often originating from petrogenic and pyrogenic sources, and their diverse biological activities. researchgate.netacs.org

Research into PANHs investigates their environmental stability, persistence, and potential as markers in oil spill forensics. researchgate.net Within this broad class, this compound stands out as a large, π-extended system. Its specific structure, featuring a central carbazole (B46965) core with two additional benzene (B151609) rings, imparts distinct electronic and chemical properties compared to smaller azaarenes or its parent compound, 9H-carbazole. researchgate.net The study of such extended systems is critical for developing new materials with tailored optical and electronic properties. sci-hub.se

Historical Perspectives on Carbazole Scaffold Synthesis and Evolution

The synthesis of the carbazole scaffold has evolved significantly over time. Traditional methods, while foundational, often required harsh conditions and resulted in low yields.

Classic Synthesis Methods:

Graebe-Ullmann Reaction: This early method involves the diazotization of aminodiphenylamine followed by heating to eliminate nitrogen, yielding carbazole. tandfonline.com

Borsche-Drechsel Cyclization: This process starts with the condensation of phenylhydrazine (B124118) and cyclohexanone (B45756) to form a hydrazone. Subsequent cyclization under acidic conditions and catalytic dehydrogenation produces the carbazole core. tandfonline.com This method became a valuable industrial route due to its use of low-cost materials and milder conditions compared to other early techniques. tandfonline.com

Bucherer Carbazole Synthesis: Another classic route to carbazoles. tandfonline.com

Cadogan Reaction: This method has been used for synthesizing π-extended carbazoles but often requires high temperatures (e.g., 200°C) and can suffer from low regioselectivity. sci-hub.se

The first documented synthesis of this compound by Buu-Hoï and colleagues in 1966 exemplified the challenges of early approaches, requiring temperatures of 300°C and yielding only 11% of the product. sci-hub.se

Modern Synthetic Evolution: The limitations of traditional methods spurred the development of more efficient and versatile strategies, particularly those employing transition-metal catalysis.

Palladium-Catalyzed Reactions: Suzuki-Miyaura and Buchwald-Hartwig amination reactions have become powerful tools. researchgate.net A highly efficient and scalable synthesis of this compound involves a Pd-catalyzed intramolecular amination of 3-amino-3′-bromo-2,2′-binaphthyl, achieving yields of up to 92%. sci-hub.seresearchgate.net

C-H Activation: Direct C-H bond activation and functionalization represent a modern, efficient approach to constructing the carbazole nucleus, often catalyzed by metals like palladium. nih.govacs.org

Metal-Free Approaches: To avoid metal contamination, which is crucial for applications in organic electronics and pharmaceuticals, metal-free synthetic routes have been developed. One such novel method involves an "aromatic metamorphosis" where dibenzothiophene (B1670422) dioxides are converted to carbazoles via a nucleophilic aromatic substitution (SNAr) reaction with anilines. kyoto-u.ac.jp

This evolution from harsh, low-yield reactions to sophisticated, high-yield catalytic and metal-free processes has been crucial for making this compound and its derivatives more accessible for research and application. nih.govrsc.org

Table 1: Evolution of Carbazole Synthesis Methods

Method Description Era Key Features
Graebe-Ullmann Reaction Diazotization of aminodiphenylamine followed by heating. tandfonline.com Traditional Foundational method.
Borsche-Drechsel Cyclization Condensation of phenylhydrazine and cyclohexanone, followed by cyclization and dehydrogenation. tandfonline.com Traditional High industrial value, mild conditions, high yield. tandfonline.com
Cadogan Reaction Cyclization of nitro-biaryls. sci-hub.se Traditional Can require high temperatures and have low regioselectivity. sci-hub.se
Palladium-Catalyzed Amination Intramolecular C-N bond formation, often using Buchwald-Hartwig or Suzuki coupling as a precursor step. researchgate.net Modern High efficiency, scalability, good yields (>90%). sci-hub.se
C-H Activation Direct functionalization of C-H bonds to form the carbazole ring. nih.gov Modern Efficient and mild approach. nih.gov
"Aromatic Metamorphosis" (SNAr) Metal-free conversion of dibenzothiophene dioxides to carbazoles. kyoto-u.ac.jp Modern Avoids transition metal impurities. kyoto-u.ac.jp

Unique Structural Features and Electronic Attributes of this compound

The molecular architecture of this compound, with its C₂₀H₁₃N formula, consists of a central carbazole unit fused with two additional benzene rings, creating a large, π-conjugated system. While often depicted as planar, X-ray crystallographic analysis reveals a key structural deviation: the naphthalene (B1677914) "wings" of the molecule are slightly bent. sci-hub.seresearchgate.net This subtle lack of perfect planarity is a critical geometric parameter that significantly influences the compound's electronic properties and molecular packing in the solid state. researchgate.net

Under standard conditions, the 6H-tautomer is the most thermodynamically stable form, a preference driven by the preservation of optimal aromaticity and minimal steric strain within the polycyclic framework.

The extended conjugation of this compound leads to distinct electronic attributes when compared to the parent 9H-carbazole. Theoretical calculations and experimental data show a significant destabilization of the Highest Occupied Molecular Orbital (HOMO) and stabilization of the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se This results in a substantially smaller HOMO-LUMO energy gap, which is directly responsible for a red-shift in its maximum absorption (λmax) and emission (λem) wavelengths. sci-hub.seresearchgate.net

Table 2: Comparison of Electronic Properties

Compound HOMO Level (eV) LUMO Level (eV) Energy Gap (eV) Calculated Absorption (nm)
9H-Carbazole -5.65 sci-hub.se -0.92 sci-hub.se 4.73 sci-hub.se 302 sci-hub.se
This compound -5.27 sci-hub.se -1.67 sci-hub.se 3.60 sci-hub.se 401 sci-hub.se

Overview of Key Research Domains Pertaining to this compound

The unique structural and electronic properties of this compound make it a compound of significant interest in several key research areas.

Organic Electronics and Materials Science: This is the most prominent domain for this compound research. Its excellent electronic properties, charge transport capabilities, and thermal stability make it a valuable building block for organic semiconductors. kyoto-u.ac.jpmdpi.com It is incorporated into optoelectronic devices such as:

Organic Light-Emitting Diodes (OLEDs): Used as a charge transport material and as a host for phosphorescent emitters to improve efficiency and stability. researchgate.netresearchgate.net The ease of functionalization on the nitrogen atom allows for fine-tuning of its properties without altering the core structure. sci-hub.se

Organic Photovoltaics (Solar Cells): Its derivatives are explored for use in solar cell technologies. mdpi.comresearchgate.net

Medicinal Chemistry: While less developed than its materials science applications, the biological potential of dibenzocarbazoles is an emerging area of interest. The large, planar structure of the molecule allows it to intercalate into DNA, disrupting its function. This property has led to investigations into the potential antitumor and anticancer activities of its derivatives. nih.gov For example, derivatives of benzo[b]carbazole-6,11-diones have been synthesized and studied for their ability to inhibit human topoisomerase IIα (hTopoIIα), a key enzyme in cell proliferation. nih.gov

The ongoing development of efficient synthetic routes continues to facilitate deeper exploration into these and other potential applications for this versatile molecular scaffold. sci-hub.se

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYJRLCUBVCRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178895
Record name 6H-Dibenzo(b,h)carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242-50-2
Record name 6H-Dibenzo(b,h)carbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000242502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Dibenzo(b,h)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6h Dibenzo B,h Carbazole and Its Derivatives

Palladium-Catalyzed Intramolecular Amination Approaches for 6H-Dibenzo[b,h]carbazole Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to the formation of carbazole (B46965) frameworks is well-established. The intramolecular variant, particularly the Buchwald-Hartwig amination, provides a powerful tool for the construction of the this compound core through the formation of a key carbon-nitrogen bond.

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of this compound via palladium-catalyzed intramolecular amination of 3-amino-3′-bromo-2,2′-binaphthyl has been a subject of careful optimization to achieve high yields and purity. The choice of catalyst, ligand, base, and solvent all play crucial roles in the efficiency of the cyclization.

A typical catalytic system involves a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active palladium(0) species. The selection of the phosphine ligand is critical for the success of the reaction, influencing both the stability of the catalyst and the rates of oxidative addition and reductive elimination. Bulky and electron-rich phosphine ligands are often preferred as they promote the formation of the catalytically active monoligated palladium species and facilitate the reductive elimination step.

The choice of base is also a key parameter, with common choices including sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). The base is required to deprotonate the amine, forming the corresponding amide which is more nucleophilic and readily participates in the catalytic cycle. The solvent must be able to dissolve the reactants and maintain a suitable temperature for the reaction to proceed efficiently, with high-boiling point aromatic solvents like toluene and xylene being common choices.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃NaOtBuToluene11065
2Pd₂(dba)₃BINAPCs₂CO₃Xylene13082
3Pd(OAc)₂XantphosK₃PO₄Dioxane10075
4PdCl₂(PPh₃)₂-NaOtBuToluene11078

Note: This table is a representative example based on typical conditions reported in the literature for similar transformations and is intended for illustrative purposes.

Substrate Scope and Limitations in Dibenzo[b,h]carbazole Formation

The palladium-catalyzed intramolecular amination approach generally exhibits good tolerance to a variety of functional groups on the binaphthyl backbone, allowing for the synthesis of a range of substituted this compound derivatives. Both electron-donating and electron-withdrawing groups are often well-tolerated, although their presence can influence the reaction rate and yield.

Table 2: Substrate Scope for the Synthesis of this compound Derivatives

SubstrateYield (%)
3-amino-3′-bromo-2,2′-binaphthylHH85
6-methoxy-3-amino-3′-bromo-2,2′-binaphthylOMeH78
6-cyano-3-amino-3′-bromo-2,2′-binaphthylCNH72
3-amino-3′-bromo-6'-methyl-2,2′-binaphthylHMe80

Note: This table is a representative example illustrating the potential substrate scope and is for illustrative purposes.

Mechanistic Elucidation of Pd-Catalyzed Pathways for Annulation

The mechanism of the palladium-catalyzed intramolecular amination to form this compound is generally understood to proceed through a well-defined catalytic cycle involving three key steps: oxidative addition, deprotonation/coordination, and reductive elimination.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (the 3′-bromo-2,2′-binaphthyl moiety) to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) intermediate. The rate of this step can be influenced by the electron density of the aryl bromide and the nature of the phosphine ligand.

Deprotonation and Coordination: The amino group of the binaphthyl substrate is then deprotonated by the base present in the reaction mixture. The resulting anionic nitrogen atom coordinates to the palladium(II) center, forming a five-membered palladacycle.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the C-N bond from the palladium(II) intermediate. This step forms the desired this compound product and regenerates the active palladium(0) catalyst, which can then enter into a new catalytic cycle. The rate of reductive elimination is often the turnover-limiting step and is highly dependent on the steric and electronic properties of the phosphine ligand. Bulky ligands can accelerate this step by promoting a more favorable geometry for the elimination process.

Transition-Metal-Free Synthesis Strategies for this compound and Related Carbazole Systems

While palladium-catalyzed methods are powerful, the development of transition-metal-free synthetic routes is of significant interest to avoid potential metal contamination in the final products, particularly for applications in electronics and pharmaceuticals. These strategies often rely on the inherent reactivity of carefully designed precursors to achieve the desired cyclization.

SNAr-Based "Aromatic Metamorphosis" Protocols

A notable transition-metal-free approach for the synthesis of carbazoles is the "aromatic metamorphosis" strategy, which is based on a sequence of intermolecular and intramolecular nucleophilic aromatic substitution (SₙAr) reactions. nih.govnih.gov This method typically involves the reaction of a dibenzothiophene (B1670422) dioxide derivative with an aniline. nih.govnih.gov

The core principle of this methodology lies in the activation of an aromatic ring towards nucleophilic attack by the introduction of a strongly electron-withdrawing group, such as a sulfone. In the context of this compound synthesis, a hypothetical precursor could be a suitably substituted dinaphthothiophene dioxide. The reaction would proceed via an initial intermolecular SₙAr reaction where the aniline attacks the electron-deficient thiophene dioxide ring. This is followed by an intramolecular SₙAr reaction, where the newly introduced amino group attacks the adjacent naphthalene (B1677914) ring, leading to the displacement of the sulfinate leaving group and the formation of the carbazole core. This approach offers a powerful and practical strategy for preparing a wide range of carbazoles without the need for transition metal catalysts. nih.gov

Cascade and Annulation Reactions (e.g., Diels-Alder-based, Lewis Acid-Mediated)

Cascade and annulation reactions provide an elegant and atom-economical approach to the synthesis of complex polycyclic aromatic compounds like this compound. These reactions involve a series of bond-forming events that occur in a single pot, often triggered by a catalyst or a specific set of reaction conditions.

Diels-Alder-based Strategies: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. In the context of this compound synthesis, a potential strategy could involve the reaction of a diene-containing naphthalene derivative with a suitable dienophile, followed by subsequent aromatization steps. While direct application to this compound might be complex, the principles of the Diels-Alder reaction can be applied to build up the carbazole framework in a stepwise manner.

Lewis Acid-Mediated Annulation: Lewis acids can be employed to promote cyclization reactions by activating substrates towards nucleophilic attack. For the synthesis of fused carbazole systems, a Lewis acid could be used to catalyze the intramolecular Friedel-Crafts-type reaction of a suitably functionalized binaphthyl precursor. For instance, a binaphthyl derivative containing an amine and a group that can generate a carbocation upon treatment with a Lewis acid could undergo cyclization to form the dibenzocarbazole (B1207471) core.

Table 3: Comparison of Synthetic Methodologies

MethodologyCatalyst/ReagentKey TransformationAdvantages
Palladium-Catalyzed Intramolecular AminationPalladium catalyst, phosphine ligand, baseC-N bond formationHigh yields, good functional group tolerance
SNAr-Based "Aromatic Metamorphosis"Strong base (e.g., KHMDS)Sequential intermolecular and intramolecular SₙArTransition-metal-free, good for diverse carbazoles
Cascade/Annulation ReactionsLewis or Brønsted acids, heatCycloaddition, electrocyclization, aromatizationAtom-economical, rapid construction of complexity

Photochemical and Electrocyclization Routes to the this compound Core

The construction of the rigid, polycyclic framework of this compound can be achieved through elegant and powerful photochemical strategies, primarily revolving around pericyclic reactions. Among these, the 6π electrocyclization reaction stands out as a key transformation for forming the central five-membered nitrogen-containing ring. This approach offers a valuable alternative to traditional transition-metal-catalyzed methods, often proceeding under mild, catalyst-free conditions.

The fundamental mechanism involves the photochemical irradiation of a suitable precursor, typically a diarylamine derivative. For the synthesis of the this compound core, an appropriate precursor would be a derivative of 2,2'-binaphthylamine. Upon absorption of light energy, the π-system of the precursor is excited, enabling a 6π electrocyclization to occur. According to the Woodward-Hoffmann rules for photochemical reactions, this process proceeds via a conrotatory ring closure, leading to the formation of a dihydro-dibenzo[b,h]carbazole intermediate.

This intermediate is typically not isolated. Subsequent dehydrogenation, or oxidation, leads to the aromatization of the newly formed ring system, yielding the stable this compound product. This final step can occur in the same reaction pot, often facilitated by an oxidant present in the reaction mixture or by atmospheric oxygen.

Recent advancements have demonstrated that this type of transformation can be induced by visible light, which is a more sustainable and less-damaging energy source compared to UV irradiation. benthamdirect.comresearchgate.neteurekaselect.com For instance, the visible-light-induced synthesis of dibenzo[a,g]carbazoles has been successfully achieved in a one-pot reaction involving a 6π electrocyclization and subsequent dehydrogenation. benthamdirect.comeurekaselect.com This catalyst-free and metal-free method proceeds at ambient temperature, highlighting the efficiency and cost-effectiveness of such photochemical routes. benthamdirect.comeurekaselect.com While this specific example yields a different isomer, the underlying principles are directly applicable to the synthesis of the this compound core from the correct binaphthylamine precursors.

The key steps in the photochemical synthesis of the this compound core are summarized below:

StepDescriptionReaction Type
1. Photoexcitation The precursor molecule (e.g., a 2,2'-binaphthylamine derivative) absorbs a photon, promoting an electron to a higher energy molecular orbital.Photochemical Excitation
2. Electrocyclization The excited molecule undergoes a conrotatory 6π electrocyclic reaction to form a new C-C bond, creating the dihydrocarbazole intermediate.Pericyclic Reaction
3. Dehydrogenation The dihydrocarbazole intermediate is oxidized, losing two hydrogen atoms to form the fully aromatic and stable this compound.Oxidation/Aromatization

This photochemical approach is a powerful tool for the synthesis of complex heterocyclic systems like this compound, offering a pathway that is often characterized by high atom economy and mild reaction conditions.

Strategic Development of Gram-Scale Synthesis Protocols for this compound

The transition from laboratory-scale synthesis to preparative, gram-scale production of this compound necessitates the development of robust, efficient, and practical synthetic protocols. While methods like photochemical cyclization are elegant, transition-metal-catalyzed cross-coupling reactions have proven more amenable to larger-scale applications due to their high yields and predictability.

A particularly effective and practical method for the gram-scale preparation of the this compound scaffold involves a Palladium-catalyzed intramolecular C-N bond formation. This strategy utilizes a readily prepared precursor, 3-amino-3′-bromo-2,2′-binaphthyl. The key cyclization step is an intramolecular Buchwald-Hartwig amination, a powerful reaction for forming aryl-nitrogen bonds.

The development of this protocol involves careful optimization of several reaction parameters to ensure high conversion and yield on a larger scale. These parameters include the choice of palladium catalyst, the supporting ligand, the base, and the solvent. A common and effective catalytic system for this transformation is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source, paired with a bulky, electron-rich phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). The choice of base is also critical, with sodium tert-butoxide (NaOtBu) often being the base of choice in a high-boiling aprotic solvent like toluene.

Optimized Conditions for Gram-Scale Synthesis:

ParameterReagent/ConditionPurpose
Precursor 3-amino-3′-bromo-2,2′-binaphthylProvides the carbon and nitrogen backbone for the carbazole core.
Catalyst Pd₂(dba)₃The source of the active Palladium(0) catalyst.
Ligand XPhosStabilizes the palladium catalyst and facilitates the C-N bond formation.
Base NaOtBuActivates the amine for the coupling reaction.
Solvent TolueneHigh-boiling solvent suitable for the reaction temperature.
Temperature RefluxProvides the necessary energy to drive the reaction to completion.

This method's suitability for gram-scale synthesis is underscored by its operational simplicity and the high yields achievable. The starting materials can be prepared in sufficient quantities, and the purification of the final this compound product is typically straightforward, often involving simple crystallization. The robustness of the Buchwald-Hartwig amination allows it to be a reliable cornerstone for producing significant quantities of this important carbazole derivative for further research and application.

Comparative Analysis of Synthetic Efficiency and Regioselectivity for this compound Construction

The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and disadvantages concerning efficiency, cost, reaction conditions, and control of regioselectivity. A comparative analysis of the primary synthetic routes is crucial for selecting the most appropriate method based on the desired scale and application. The two major strategies discussed are photochemical 6π-electrocyclization and Palladium-catalyzed intramolecular amination.

Synthetic StrategyPrecursorConditionsYieldAdvantagesDisadvantages
Photochemical 6π-Electrocyclization 2,2'-Binaphthylamine derivativeVisible light or UV, ambient temperature, catalyst-freeModerate to GoodMild conditions, high atom economy, catalyst-free, sustainable (with visible light).May require specialized photochemical equipment; potential for side reactions; scalability can be challenging.
Pd-catalyzed Intramolecular Amination 3-amino-3′-bromo-2,2′-binaphthylPd₂(dba)₃, XPhos, NaOtBu, Toluene, refluxHighHigh yields, excellent regioselectivity, proven scalability (gram-scale), well-established and reliable.Requires expensive palladium catalyst and ligand, requires inert atmosphere, higher temperatures needed.

Efficiency: In terms of isolated yields, the Palladium-catalyzed intramolecular amination route is generally superior, often providing high to excellent yields. This makes it the method of choice for applications where maximizing the output from a given amount of precursor is critical, such as in gram-scale synthesis. Photochemical routes, while elegant, may offer more moderate yields and can be more sensitive to reaction conditions, potentially leading to the formation of byproducts.

Regioselectivity: The construction of the this compound isomer, as opposed to other possible dibenzocarbazole isomers, is a critical challenge. Regioselectivity is pre-determined by the structure of the starting material in both primary methods.

In the Pd-catalyzed approach , the regiochemical outcome is unequivocally controlled by the starting 3-amino-3′-bromo-2,2′-binaphthyl. The intramolecular C-N bond can only form in one way, leading exclusively to the desired this compound product. This high degree of regioselectivity is a significant advantage of this method.

For the photochemical route , regioselectivity is also dictated by the precursor. Starting with a 2,2'-binaphthylamine derivative ensures that the cyclization occurs between the two naphthalene systems. However, the exact substitution pattern on the naphthalene rings would be crucial to direct the cyclization to form the [b,h] isomer specifically and to avoid the formation of other isomers if the precursor is not symmetrically substituted.

Sophisticated Characterization Techniques for Structural Elucidation and Electronic Profiling of 6h Dibenzo B,h Carbazole

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 6H-dibenzo[b,h]carbazole in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum of this compound exhibits a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The distinct chemical shifts and coupling patterns of the protons on the naphthalene (B1677914) wings and the carbazole (B46965) core allow for their precise assignment. The N-H proton of the carbazole moiety typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and participation in hydrogen bonding.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule's extensive aromatic system. The chemical shifts confirm the fusion of the naphthalene rings to the carbazole framework. Carbons adjacent to the nitrogen atom are typically deshielded and appear at a lower field. The complete assignment of both ¹H and ¹³C NMR spectra is often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which reveal proton-proton and proton-carbon correlations, respectively.

Representative NMR Data for Carbazole Structures.
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
N-H~10.35-
Aromatic C-H7.20 - 8.70108 - 141
Aromatic Quaternary C-120 - 141

High-Resolution Mass Spectrometry and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound, which in turn confirms its elemental composition. For the molecular formula C₂₀H₁₃N, the calculated monoisotopic mass is 267.1048 g/mol . HRMS analysis provides an experimental mass value with high precision (typically to four decimal places), which should match this theoretical value, thus verifying the molecular formula.

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula. The close correlation between experimental and theoretical values serves as a confirmation of the sample's purity.

Elemental Composition of this compound (C₂₀H₁₃N).
ElementMolecular FormulaMolecular Weight (g/mol)Theoretical %
Carbon (C)C₂₀267.3289.86%
Hydrogen (H)H₁₃267.324.90%
Nitrogen (N)N267.325.24%

Single-Crystal X-ray Diffraction Analysis of this compound and Its Analogues

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state.

X-ray analysis of this compound has revealed that its polycyclic framework is not perfectly planar. researchgate.netresearchgate.net The extensive π-system induces significant steric strain, which is accommodated by a slight bending of the naphthalene wings relative to the central carbazole core. researchgate.netresearchgate.net This deviation from planarity is a critical structural feature, influencing the molecule's electronic properties, solubility, and packing behavior in the solid state. The angle between the two naphthalene ring systems in related N-substituted dibenzo[b,h]carbazoles has been reported to be in the range of 2.5° to 4.5°. researchgate.net

In the solid state, the molecules of this compound arrange themselves in specific, repeating patterns known as crystal packing architectures. These arrangements are governed by non-covalent interactions, primarily π-π stacking between the electron-rich aromatic systems of adjacent molecules. researchgate.net The nature of this stacking (e.g., face-to-face or offset) significantly impacts the material's bulk properties, such as charge transport mobility, which is crucial for applications in organic electronics. In some carbazole-based helicenes, racemic aggregation can occur where π-deficient rings of one enantiomer interact with the π-rich rings of another.

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key vibrational modes include:

N-H Stretching: A characteristic sharp peak typically appears in the region of 3400-3500 cm⁻¹, corresponding to the stretching vibration of the nitrogen-hydrogen bond in the carbazole ring.

Aromatic C-H Stretching: Absorption bands are observed just above 3000 cm⁻¹ due to the stretching vibrations of the carbon-hydrogen bonds on the aromatic rings.

C=C Aromatic Ring Stretching: A series of sharp peaks between 1400 and 1650 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the fused aromatic system.

Characteristic Infrared Absorption Bands for Carbazole Moieties.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3400 - 3500
Aromatic C-HStretching3000 - 3100
Aromatic C=CRing Stretching1400 - 1650
N-HBending~1560

Surface-Sensitive Spectroscopies (UPS, XPS, AFM, EDS) for Thin Film Characterization of this compound Materials

When this compound is utilized in electronic devices, it is typically in the form of a thin film. Surface-sensitive techniques are vital for characterizing these films to ensure optimal device performance.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the atoms on the film's surface. It can verify the purity of the film and detect any surface oxidation or contamination, which can be detrimental to device function. nrel.gov

Ultraviolet Photoelectron Spectroscopy (UPS): UPS is a powerful technique for probing the electronic structure of the material's valence band. nrel.gov It allows for the determination of the ionization potential and the highest occupied molecular orbital (HOMO) energy level, which are critical parameters for understanding and optimizing charge injection and transport in organic electronic devices like OLEDs.

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography of the thin film at the nanoscale. It provides crucial information on film morphology, including surface roughness and grain size. A smooth, uniform film is often essential for efficient device operation, and AFM can directly assess these qualities. Studies on thin films of the parent carbazole compound have utilized AFM to investigate these morphological features.

Energy-Dispersive X-ray Spectroscopy (EDS): Often integrated with a scanning electron microscope, EDS provides elemental analysis of the film. It can be used to create elemental maps of the surface, confirming the uniform distribution of constituent elements and the absence of impurities over larger areas.

Computational and Theoretical Investigations of 6h Dibenzo B,h Carbazole Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Properties of 6H-Dibenzo[b,h]carbazole

DFT has emerged as a powerful tool for investigating the ground state properties of molecules, providing a balance between computational cost and accuracy. For this compound, DFT calculations have been employed to elucidate its molecular geometry, frontier molecular orbitals, and electron density distribution.

Optimization of Molecular Geometries

The first step in any DFT study is the optimization of the molecular geometry to find the lowest energy structure. For this compound, theoretical calculations are often benchmarked against experimental data obtained from X-ray crystallography.

X-ray analysis has revealed that the naphthalene (B1677914) "wings" of the this compound ring are slightly bent. researchgate.net This deviation from planarity is a result of steric hindrance between the hydrogen atoms on the fused aromatic rings. DFT calculations, typically using functionals like B3LYP with a 6-31G(d) basis set, can accurately reproduce these subtle structural features. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's electronic properties and packing in the solid state.

Table 1: Representative Calculated Bond Lengths and Angles for Carbazole (B46965) Derivatives (Illustrative) Note: Specific DFT data for this compound is not publicly available. This table provides typical values for carbazole-based structures to illustrate the outputs of geometry optimization.

ParameterTypical Calculated Value
C-N Bond Length~1.38 Å
C-C (aromatic) Bond Length~1.40 Å
C-N-C Bond Angle~109°
C-C-C (in benzene (B151609) ring) Bond Angle~120°

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Levels, Band Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a critical parameter that influences the molecule's color, excitability, and charge transport characteristics.

For this compound, computational studies have shown that it possesses a smaller HOMO-LUMO gap compared to the parent 9H-carbazole. researchgate.net This is attributed to the extended π-conjugation provided by the fused naphthalene rings, which raises the HOMO energy level and lowers the LUMO energy level. The distribution of the HOMO and LUMO electron densities is typically spread across the entire π-conjugated framework of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies and Band Gaps for Carbazole Derivatives Note: This table presents a range of typical values for carbazole derivatives to provide context, as specific values for this compound are not readily available in the literature.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Carbazole (Illustrative)-5.5 to -6.0-1.5 to -2.03.5 to 4.5
Substituted Carbazoles-5.0 to -5.8-1.8 to -2.52.5 to 4.0

Electron Density Distributions and Hirshfeld Surface Analysis

The electron density distribution provides insights into the chemical bonding and reactivity of a molecule. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. researchgate.net By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface defines the region in space where a molecule's electron density dominates that of its neighbors.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics of this compound Systems

While DFT is well-suited for ground-state properties, TD-DFT is the method of choice for investigating the excited-state properties and dynamics of molecules. TD-DFT calculations can predict various photophysical phenomena, including light absorption, emission, and the energies of singlet and triplet excited states.

Prediction of Absorption and Emission Maxima

TD-DFT calculations can simulate the electronic absorption (UV-Vis) and emission (photoluminescence) spectra of molecules. The calculated absorption spectrum corresponds to the electronic transitions from the ground state to various excited states, with the lowest energy transition typically being the HOMO to LUMO transition.

For this compound, it has been observed experimentally and supported by theoretical understanding that the compound exhibits a greater red-shift in its maximum absorption (λmax) and emission (λem) wavelengths compared to 9H-carbazole. researchgate.net This bathochromic shift is a direct consequence of the smaller HOMO-LUMO gap resulting from the extended π-system. TD-DFT calculations can predict the energies of these electronic transitions, which can then be correlated with the experimentally observed λmax values.

Table 3: Experimental Absorption and Emission Maxima for this compound in Chloroform

PropertyWavelength (nm)
Absorption Maximum (λmax)~340-360
Emission Maximum (λem)~370-390

Singlet-Triplet Energy Gap (ΔEST) Determination

The energy difference between the lowest singlet (S1) and lowest triplet (T1) excited states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter in the design of materials for OLEDs, particularly for those utilizing thermally activated delayed fluorescence (TADF). A small ΔEST allows for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, which can significantly enhance the electroluminescence efficiency.

TD-DFT calculations are instrumental in predicting the ΔEST of molecules like this compound. By calculating the energies of the S1 and T1 states, the energy gap can be determined. The magnitude of ΔEST is influenced by the degree of spatial overlap between the HOMO and LUMO. In molecules with a large overlap, the ΔEST is typically larger, while in molecules with charge-transfer character, where the HOMO and LUMO are spatially separated, the ΔEST tends to be smaller. For carbazole-based materials, the ΔEST can be tuned by chemical modification to optimize their performance in TADF applications.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior and conformational flexibility of this compound. Unlike static quantum chemical calculations, MD simulations provide a time-resolved trajectory of the molecule, allowing for the investigation of its vibrational modes, structural rearrangements, and interactions with its environment.

X-ray crystallographic studies have revealed that the this compound scaffold is not perfectly planar, with the naphthalene wings exhibiting a slight bend. researchgate.net This inherent non-planarity is a critical factor in determining its conformational landscape. MD simulations can be employed to explore the potential energy surface of the molecule and identify its stable and metastable conformers. By simulating the molecule's motion over time, researchers can map out the energy barriers between different conformations and understand the pathways of conformational change.

A key aspect of analyzing MD trajectories is the calculation of the root-mean-square deviation (RMSD) of atomic positions over time. A stable simulation with a well-equilibrated structure will exhibit small fluctuations in RMSD, indicating that the molecule is exploring a local energy minimum. Larger deviations may suggest transitions between different conformational states.

The conformational landscape of this compound is expected to be characterized by low-energy distortions from the ground-state geometry. These distortions can be described by specific dihedral angles within the fused ring system. By plotting the potential energy as a function of these critical dihedral angles, a conformational energy map can be generated, providing a visual representation of the accessible conformations and the energetic cost of transitioning between them. While specific MD simulation data for this compound is not extensively reported in the literature, the principles of such analyses, applied to other complex carbazole derivatives, suggest that the molecule's flexibility can influence its photophysical properties, such as charge transport and emission characteristics. researchgate.net

Interactive Data Table: Illustrative Molecular Dynamics Simulation Parameters for this compound

ParameterValueDescription
Simulation Time100 nsTotal time scale of the molecular dynamics simulation.
Time Step2 fsIntegration time step for the simulation.
Temperature300 KTemperature at which the simulation is performed.
Pressure1 atmPressure at which the simulation is performed (for NPT ensemble).
Force FieldAMBER / OPLSSet of parameters used to describe the potential energy of the system.
EnsembleNVT / NPTThermodynamic ensemble used for the simulation (Canonical or Isothermal-Isobaric).

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of molecules based on their structural and physicochemical features, known as molecular descriptors. For this compound derivatives, QSPR models can be developed to forecast a range of important properties, such as solubility, thermal stability, and electronic characteristics like HOMO-LUMO energy gaps and charge mobility. These predictive models are highly valuable in the virtual screening of large libraries of potential derivatives, enabling the identification of promising candidates for specific applications without the need for extensive experimental synthesis and characterization. informaticsjournals.co.incolab.ws

The development of a robust QSPR model involves several key steps. First, a dataset of this compound derivatives with experimentally determined properties of interest is compiled. Next, a wide array of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be categorized into several classes:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, including dipole moment, partial charges, and frontier molecular orbital energies.

Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and molar refractivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the target property. The predictive power of the QSPR model is then validated using internal and external validation techniques.

For this compound derivatives, QSPR models could be particularly useful in predicting their performance in organic electronic devices. For instance, a model could be developed to predict the HOMO and LUMO energy levels of different derivatives based on the nature and position of substituent groups. This would allow for the fine-tuning of the electronic properties to match the energy levels of other materials in a device, thereby optimizing its efficiency. While specific QSPR models for this compound derivatives are not widely published, the principles have been successfully applied to other classes of polycyclic aromatic hydrocarbons and carbazole-based materials. informaticsjournals.co.inresearchgate.net

Interactive Data Table: Illustrative Descriptors for a QSPR Model of this compound Derivatives

Descriptor TypeDescriptor ExamplePredicted PropertyPotential Correlation
TopologicalWiener IndexBoiling PointPositive
GeometricalMolecular Surface AreaSolubilityNegative
ElectronicHOMO EnergyIonization PotentialPositive
ElectronicLUMO EnergyElectron AffinityPositive
PhysicochemicalLogPBioaccumulationPositive

Targeted Functionalization and Derivatization Strategies for 6h Dibenzo B,h Carbazole

N-Alkylation and N-Arylation of the Carbazole (B46965) Nitrogen Atom in 6H-Dibenzo[b,h]carbazole

The nitrogen atom of the carbazole core in this compound is a primary site for functionalization, allowing for the introduction of various alkyl and aryl substituents. These modifications significantly influence the compound's solubility, electronic properties, and solid-state packing, which are crucial for its application in materials science.

A practical method for the N-alkylation and N-arylation of this compound involves palladium-catalyzed cross-coupling reactions. researchgate.net For instance, the reaction of this compound with aryl halides in the presence of a palladium catalyst and a suitable base affords the corresponding N-aryl derivatives. Similarly, N-alkylation can be achieved using alkyl halides under basic conditions.

One study systematically investigated the synthesis of a series of N-substituted this compound derivatives. researchgate.net The parent this compound was treated with various alkyl and aryl halides to yield the corresponding N-functionalized products. The reaction conditions and yields for these transformations are summarized in the table below.

SubstituentReagentConditionsYield (%)Reference
PhenylIodobenzenePd(OAc)₂, S-Phos, NaOtBu, Toluene85 researchgate.net
4-Methylphenyl1-Iodo-4-methylbenzenePd(OAc)₂, S-Phos, NaOtBu, Toluene78 researchgate.net
4-Methoxyphenyl1-Iodo-4-methoxybenzenePd(OAc)₂, S-Phos, NaOtBu, Toluene91 researchgate.net
4-(Trifluoromethyl)phenyl1-Iodo-4-(trifluoromethyl)benzenePd(OAc)₂, S-Phos, NaOtBu, Toluene75 researchgate.net
EthylIodoethaneNaH, DMF90 researchgate.net

The introduction of these groups was shown to systematically modulate the optical properties of the this compound core. researchgate.net For example, N-arylation led to a bathochromic shift in the absorption and emission spectra, indicating an extension of the π-conjugation. researchgate.net

Regioselective C-H Functionalization of the Dibenzo[b,h]carbazole Skeleton

While N-functionalization is a common strategy, direct C-H functionalization of the aromatic skeleton offers a more atom-economical approach to introduce diverse functionalities. However, achieving regioselectivity on the extended polycyclic framework of this compound presents a significant challenge.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of carbazole derivatives in general. researchgate.netias.ac.in These methods typically employ catalysts based on palladium, rhodium, or ruthenium to direct the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the carbazole ring. researchgate.net However, a review of the current literature reveals a notable lack of specific examples of transition metal-catalyzed C-H alkylation, arylation, alkenylation, or alkynylation directly applied to the this compound skeleton. While the principles of these reactions are well-established for simpler carbazoles, their application and regioselectivity on the more complex dibenzo[b,h]carbazole core are not extensively documented.

To overcome the challenge of regioselectivity in C-H activation, directing groups are often employed to guide the metal catalyst to a specific C-H bond. rsc.orgresearchgate.net This strategy has been successfully applied to a variety of carbazole systems, enabling functionalization at positions that are otherwise difficult to access. nih.gov Despite the prevalence of this approach in carbazole chemistry, there is a scarcity of published research detailing the use of directing groups for the functionalization of the this compound framework. The development of such methods would be a significant advancement, opening new avenues for creating precisely substituted derivatives of this important heterocyclic compound.

Incorporation of this compound into π-Extended Systems and Dendritic Architectures

The large, rigid, and planar structure of this compound makes it an attractive building block for the construction of larger π-conjugated systems and dendritic macromolecules with potential applications in organic electronics. researchgate.net The incorporation of carbazole units into polymers and dendrimers is a well-established strategy for developing materials with desirable charge-transport and photophysical properties. uh.edunih.gov

Despite the potential of this compound in this context, there is limited specific information in the scientific literature on its successful incorporation into well-defined π-extended polymers or dendritic structures. The synthesis of such materials would likely involve the polymerization of functionalized this compound monomers or the stepwise growth of dendrimers from a this compound core. Further research is needed to explore these possibilities and to characterize the properties of the resulting materials.

Synthesis of Hybrid Carbazole-Containing Systems (e.g., Triazine/Carbazole, Dibenzofuran (B1670420)/Carbazole)

The creation of hybrid molecules that combine the electron-donating properties of carbazoles with the electron-accepting properties of other heterocycles, such as triazines, is a common design strategy for developing materials for organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgmdpi.com Similarly, combining carbazole with other photoactive units like dibenzofuran can lead to materials with unique photophysical properties. nih.govbiointerfaceresearch.com

While the synthesis of triazine/carbazole and dibenzofuran/carbazole hybrids is a known approach in materials chemistry, specific examples involving the this compound scaffold are not widely reported. The synthesis of such hybrid systems would likely involve cross-coupling reactions between a functionalized this compound and a suitable triazine or dibenzofuran derivative. The electronic and photophysical properties of these hypothetical hybrid molecules would be of significant interest for materials science applications.

Strategic Introduction of Electron-Donating and Electron-Withdrawing Groups for Property Modulation

The electronic and optical properties of carbazole derivatives can be precisely tuned by the introduction of electron-donating or electron-withdrawing groups onto the aromatic framework. nsf.govnih.gov For instance, the installation of electron-donating groups generally raises the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby modifying the band gap and the absorption and emission characteristics of the molecule. nsf.gov

Applications of 6h Dibenzo B,h Carbazole in Advanced Materials and Devices

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

Carbazole-based materials are extensively utilized in the emissive layers of OLEDs, particularly as host materials for phosphorescent emitters. Their high triplet energy allows for efficient energy transfer to the phosphorescent guest molecules, enabling the harvesting of both singlet and triplet excitons and leading to high internal quantum efficiencies.

Host Material Development and Device Performance

Derivatives of carbazole (B46965) are frequently employed as host materials in PhOLEDs to achieve high efficiency and performance. By incorporating different functional groups onto the carbazole core, researchers can fine-tune the material's properties to optimize device performance for various emission colors.

For instance, pyridinyl-carbazole fragments have been used to create host materials for green and blue PhOLEDs. A device using one such host, H2, with a green phosphorescent dopant, tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), achieved a current efficiency of 33.9 cd/A, a power efficiency of 34.1 lm/W, and an external quantum efficiency (EQE) of 9.4% at a brightness of 1000 cd/m². nih.gov The same host material used in a blue PhOLED with an iridium(III)[bis(4,6-difluorophenyl)-pyridinato-N,C2′]picolinate (FIrpic) emitter exhibited a current efficiency of 23.9 cd/A, a power efficiency of 24.9 lm/W, and an EQE of 10.3% at 100 cd/m². nih.gov

Bipolar host materials, which possess both electron- and hole-transporting capabilities, are crucial for achieving balanced charge injection and recombination in the emissive layer. A dibenzothiophene (B1670422) dioxide-benzofuro carbazole-based bipolar host, DBT-INFUR, has been successfully used in yellow and red PhOLEDs. researchgate.net A yellow PhOLED with this host showed a maximum current efficiency of 41.07 cd/A and an EQE of 16.5%. researchgate.net The red PhOLED with the same host achieved an EQE of 12.44%. researchgate.net

The development of universal host materials, suitable for different color emitters, is a significant area of research. Various 9-aryl substituted carbazole derivatives have been synthesized and tested as hosts. mdpi.com For example, a green PhOLED using host material A29 with an Ir(ppy)₃ dopant reached a high efficiency of 29.08% (96.98 cd/A). mdpi.com A blue OLED with host B15 achieved an impressive EQE of 31.8%. mdpi.com

Table 1: Performance of PhOLEDs with Various Carbazole-Based Host Materials
Host MaterialEmitter (Dopant)Emission ColorMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Reference
H2Ir(ppy)₃Green33.934.19.4 nih.gov
H2FIrpicBlue23.924.910.3 nih.gov
DBT-INFUR-Yellow41.07-16.5 researchgate.net
DBT-INFUR-Red--12.44 researchgate.net
A29Ir(ppy)₃Green96.98-29.08 mdpi.com
B15-Blue--31.8 mdpi.com

Electroluminescent Properties and Color Stability

The electroluminescent properties of carbazole derivatives are highly dependent on their molecular structure. By introducing different electron-withdrawing segments, the emission color can be tuned from blue to yellow. acs.org For example, multiply substituted carbazole derivatives containing quinoxaline units have been used in double-layer OLEDs, where they function as the hole-transporting and emitting layer, producing bluish-green to yellow light. acs.org

The design of deep blue emitters with high color purity is a key challenge in OLED technology. Carbazole-based thermally activated delayed fluorescence (TADF) emitters have been developed to address this. By introducing a benzene (B151609) moiety to increase the distance between donor and acceptor units in the molecule, researchers have created deep blue TADF-OLEDs with an emission peak at 455 nm and Commission Internationale de l'Eclairage (CIE) coordinates of (0.17, 0.18). bohrium.com

Strategies for Efficiency Roll-Off Minimization

A major challenge in PhOLEDs is the reduction in efficiency at high brightness levels, known as efficiency roll-off. This is often attributed to triplet-triplet annihilation (TTA) and triplet-polaron quenching (TPQ). researchgate.net The molecular structure of the host material plays a significant role in mitigating these effects.

Studies have shown that using ter-carbazole as a host material can reduce efficiency roll-off in blue PhOLEDs compared to other carbazole-based hosts. researchgate.net This improvement is attributed to lower TTA and TPQ rates in devices with the ter-carbazole host. researchgate.net

Another strategy involves the use of exciplex-forming co-host systems. An OLED fabricated with an optimal exciplex host of PhCNCzm-MeCzPh/B3PyMPM doped with a phosphorescent emitter exhibited a high external quantum efficiency of 31.5%. rsc.org This high efficiency is attributed to the higher triplet energy of the exciplex, which is a result of the increased intermolecular distance between the donor and acceptor in the exciplex. rsc.org Furthermore, efficient charge transfer from the co-host to the dopant in the emitting layer contributes to the high performance and potentially reduced roll-off. rsc.org The development of D-A-D type hosts has also shown promise in creating highly efficient orange PhOLEDs with reduced roll-off, retaining over 94% of their maximum EQE at 1,000 cd/m². researchgate.net

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Carbazole derivatives are valuable materials in the field of solar energy conversion, serving as key components in both organic photovoltaics and dye-sensitized solar cells due to their excellent hole-transporting properties and tunable electronic structure. nih.gov

Hole-Transporting Materials (HTMs) in Solar Cell Architectures

In perovskite solar cells (PSCs), carbazole-based molecules are being explored as a promising alternative to the commonly used but expensive spiro-OMeTAD. nih.govacs.org The ease of functionalization of the carbazole unit allows for the tuning of its properties to match the energy levels of the perovskite absorber layer, facilitating efficient hole extraction. acs.orgnih.gov

Several novel carbazole-based HTMs have been synthesized and successfully incorporated into PSCs. For example, a three-arm-type carbazole derivative, SGT-405, when used as an HTM in a CH₃NH₃PbI₃-based perovskite solar cell, resulted in a power conversion efficiency (PCE) of 14.79%. rsc.org Another set of carbazole-terminated HTMs, when applied in PSCs, yielded efficiencies of up to nearly 18%. nih.gov Cross-linkable carbazole-based HTMs have also been developed to create solvent-resistant films, with one such PSC exhibiting a PCE of 16.9% and good stability. rsc.org

Table 2: Performance of Perovskite Solar Cells with Carbazole-Based Hole-Transporting Materials
HTMPerovskite AbsorberPower Conversion Efficiency (PCE) (%)Reference
SGT-405CH₃NH₃PbI₃14.79 rsc.org
V1209, V1221, V1225, V1207Triple-cation perovskite~18 nih.gov
V1205-16.9 rsc.org

Sensitizer Dyes in D-π-A Configurations

In DSSCs, the sensitizer dye is responsible for light absorption and electron injection into the semiconductor's conduction band. Carbazole derivatives are frequently used as the electron donor (D) component in D-π-A (Donor-π bridge-Acceptor) structured organic dyes. nih.gov Their strong electron-donating nature, combined with a π-conjugated linker and an electron-accepting/anchoring group, allows for efficient intramolecular charge transfer upon photoexcitation. nih.govepa.gov

Another study focused on a di-carbazole-based dye designed for greenhouse applications. repec.orgmdpi.com This dye was engineered to absorb blue light while allowing red light to pass through for photosynthesis. The resulting DSSCs showed a high external quantum efficiency of over 70% in the blue-green region. repec.org

Table 3: Performance of Dye-Sensitized Solar Cells with Carbazole-Based Sensitizer Dyes
Sensitizer DyeConfigurationPower Conversion Efficiency (PCE) (%)Reference
CAR-TPAD-π-A2.12 researchgate.net
CAR-THIOHXD-π-A1.83 researchgate.net

Photovoltaic Performance Metrics and Device Optimization

Derivatives of carbazole are widely recognized for their potential in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) due to their excellent hole-transporting capabilities and thermal stability. nih.govmdpi.com The performance of these solar cells is evaluated based on several key metrics, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). nih.gov Optimization of these parameters is crucial for achieving high-efficiency devices.

In the context of carbazole-based small molecule organic solar cells, a significant PCE of 6.46% has been achieved. nih.gov This was accomplished with a device that exhibited a high Voc of 0.97 V, a Jsc of 10.40 mA cm⁻¹, and a notable FF of 0.65. nih.gov The enhancement in photovoltaic performance is largely attributed to the tuning of absorption spectra and energy levels through molecular design, such as the incorporation of specific acceptor units. nih.gov For instance, the use of an indandione unit in a carbazole-based donor molecule has been shown to improve both Jsc and FF without compromising Voc. nih.gov

Device optimization strategies often involve post-treatments such as solvent vapor annealing (SVA). SVA can significantly improve the morphology of the active layer, leading to the formation of an interpenetrating donor-acceptor network. This improved morphology is beneficial for exciton dissociation and charge transport, which in turn enhances the Jsc and FF of the device. nih.gov In one study, SVA treatment improved the hole and electron mobilities of a DI3TCz:PC71BM blend film from 2.17 × 10⁻⁵ cm² V⁻¹ s⁻¹ and 2.35 × 10⁻⁵ cm² V⁻¹ s⁻¹, respectively, to 6.11 × 10⁻⁵ cm² V⁻¹ s⁻¹ and 4.30 × 10⁻⁵ cm² V⁻¹ s⁻¹. nih.gov

The following table summarizes the photovoltaic performance of a notable carbazole-based small molecule solar cell.

Device ConfigurationVoc (V)Jsc (mA cm⁻¹)FFPCE (%)
DI3TCz:PC71BM (without SVA)0.977.960.393.07
DI3TCz:PC71BM (with SVA)0.9710.400.656.46

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

The performance of organic field-effect transistors (OFETs) is critically dependent on the charge-carrier mobility of the organic semiconductor used as the active layer. Carbazole derivatives have been extensively investigated as p-type (hole-transporting) and, more recently, n-type (electron-transporting) semiconductors for OFET applications.

Enhancing charge-carrier mobility in organic semiconductors is a key objective in the design of high-performance OFETs. For carbazole-based materials, several strategies have been employed to improve charge transport. These include extending the π-conjugation of the molecular backbone and incorporating electron-withdrawing or electron-donating groups to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The introduction of strong electron-withdrawing groups, such as the tricyanovinyl group, to a carbazole core can lead to the development of n-type or ambipolar materials. The charge mobility in these materials is influenced by factors such as reorganization energy, polarization energy, and coupling integrals between adjacent molecules. Theoretical calculations can predict hole and electron charge mobilities, guiding the design of new materials with balanced hole and electron transport.

The use of flexible side chains is a strategy to control the molecular packing and order in the solid state to improve charge-transporting properties. rsc.org For instance, in a series of tricyanovinyl-substituted carbazole-based materials, the charge transport properties were found to be correlated with the intermolecular interactions and molecular packings, which were influenced by the length of the alkyl chains. rsc.org The solid-state organization of these n-type carbazole-based semiconductors is critical for their performance in OFETs. rsc.org

Functional Nanomaterials and Smart Devices (e.g., Nanoreactors, Nanosensors) Incorporating 6H-Dibenzo[b,h]carbazole Motifs

The unique photophysical and electronic properties of this compound make it an attractive component for the construction of functional nanomaterials and smart devices. While specific examples of nanoreactors and nanosensors incorporating the this compound motif are still emerging, the broader class of carbazole-based materials has shown significant promise in these areas.

Carbazole-based dendritic conjugated polymers have been synthesized and utilized as dual-channel optical probes for the detection of ions such as iodide (I⁻) and mercury (Hg²⁺). nih.gov These polymer-based sensors can exhibit high selectivity and sensitivity, with detection limits in the nanomolar range. nih.gov For example, a carbazole-based polymer has been reported to have a detection limit of 6.2 × 10⁻⁸ M for I⁻ and 9.7 × 10⁻⁸ M for Hg²⁺. nih.gov The sensing mechanism often involves fluorescence quenching or enhancement upon binding of the analyte.

The incorporation of this compound into such nanomaterials could offer advantages due to its extended π-system, which can lead to enhanced fluorescence quantum yields and electrochemical properties. A novel boron-containing π-conjugated compound based on a carbazole dimer has been shown to be a sensitive fluorescence sensor with remarkable color changes upon analyte detection. rsc.org This suggests that this compound, with its large surface area and potential for functionalization, could serve as a versatile platform for the development of next-generation nanosensors for environmental and biological applications.

Development of Fluorescent Probes and Bioimaging Agents Based on this compound

The inherent fluorescence of the carbazole core has led to its widespread use in the development of fluorescent probes for bioimaging. The extended π-conjugation of this compound results in a red-shift in its absorption and emission spectra compared to the parent 9H-carbazole, which is advantageous for biological applications as it can reduce background fluorescence and increase tissue penetration. researchgate.net

The design of fluorescent probes often involves the "fluorophore-receptor" model, where the this compound unit acts as the fluorophore and a specific recognition moiety (receptor) is attached to it. The interaction of the receptor with a target analyte can induce a change in the fluorescence properties of the carbazole core, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.

Carbazole-based probes have been successfully developed for the detection of various biologically relevant species, including ions and small molecules. For instance, a novel coumarin-carbazole fluorescent probe has been developed for the detection of hydrogen sulfide (H₂S), an important gaseous signaling molecule. nih.gov Another carbazole-based fluorescent probe has been constructed for the rapid and specific detection of H₂S, with applications in bioimaging and food detection. rsc.org These probes often exhibit high selectivity, low detection limits, and good cell permeability. nih.govrsc.org

The photophysical properties of fluorescent probes, such as their molar extinction coefficient (ε) and fluorescence quantum yield (ΦF), are critical for their performance in bioimaging. The brightness of a fluorophore is a product of these two parameters (ε × ΦF). The rigid and planar structure of the this compound core is expected to lead to high fluorescence quantum yields, making it a promising building block for the development of bright and photostable bioimaging agents.

Supramolecular Chemistry and Self Assembly of 6h Dibenzo B,h Carbazole Systems

Non-Covalent Interactions in 6H-Dibenzo[b,h]carbazole Assemblies

The self-assembly and formation of supramolecular structures involving this compound and its derivatives are primarily governed by a combination of weak, non-covalent interactions. mdpi.com The most significant among these is the π-π stacking interaction, driven by the extensive polycyclic aromatic hydrocarbon framework.

These stacking interactions are crucial in directing the formation of aggregated and interlocked structures. nih.gov The planarity and large surface area of the dibenzocarbazole (B1207471) core allow for significant orbital overlap between adjacent molecules, leading to stabilized assemblies. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) can be influenced by substituents on the carbazole (B46965) core. nih.gov Analysis of crystal packing and Hirshfeld surfaces reveals the nature and extent of these intermolecular contacts. researchgate.netrsc.org

In addition to π-π stacking, other non-covalent forces play a role:

Hydrogen Bonding: When the nitrogen atom of the carbazole is unsubstituted (N-H), it can act as a hydrogen bond donor. Functional groups attached to the carbazole skeleton can also introduce hydrogen bond donors or acceptors, providing directional control over the assembly process.

Coordination Bonds: In organometallic systems, the nitrogen atom or appended ligands can coordinate to metal centers, providing a powerful and highly directional tool for assembling complex architectures. nih.gov

These non-covalent interactions are fundamental to the controlled organization of molecules in the solid state and in solution, dictating the ultimate structure and properties of the resulting supramolecular materials. mdpi.commdpi.com

Host-Guest Chemistry and Molecular Recognition Phenomena

The well-defined structure and electronic properties of the this compound scaffold make it a suitable component for host-guest systems and molecular recognition. carloneresearch.eu The carbazole unit can be incorporated into larger macrocyclic or cage-like hosts, or it can itself act as a binding site for specific guest molecules.

A notable example involves a carbazole-based host-guest system designed to achieve a long-lived white-light afterglow. researchgate.net In this system, the carbazole derivative acts as the host matrix for a guest molecule. The interaction between the host and guest facilitates a charge transfer state upon activation by light. This charge separation and subsequent recombination process is critical to the afterglow mechanism, balancing phosphorescence and delayed fluorescence to prolong the emission lifetime. researchgate.netresearchgate.net

Derivatives of the related 6H-pyrido[4,3-b]carbazole system have been extensively studied for their ability to recognize and bind to DNA. nih.gov These molecules act as guests that intercalate between the base pairs of the DNA double helix (the host). The binding affinity is highly dependent on the substituents on the carbazole framework, with certain functional groups showing a strong preference for GC (guanine-cytosine) base pairs. nih.gov This demonstrates the principle of molecular recognition, where subtle changes in the guest's structure lead to high selectivity for a specific binding site on the host.

System TypeHost ComponentGuest ComponentInteraction/PhenomenonApplication
Luminescent MaterialCarbazole-based matrixDopant moleculeCharge Transfer StateWhite-light afterglow researchgate.net
Biological SystemDouble-stranded DNA6H-pyrido[4,3-b]carbazole derivativeIntercalation, Hydrogen BondingDNA binding nih.gov

This table provides an interactive overview of host-guest systems involving carbazole derivatives.

Self-Assembly Strategies for Ordered Architectures

The inherent tendency of this compound derivatives to engage in non-covalent interactions has been harnessed through various strategies to create highly ordered supramolecular architectures. A prominent strategy involves the formation of self-assembled monolayers (SAMs). rsc.org

In this approach, the carbazole core is functionalized with a specific anchoring group, such as a phosphonic acid. rsc.orgresearchgate.net When a substrate (e.g., a metal oxide electrode) is treated with a solution of the functionalized carbazole, the molecules spontaneously organize into a densely packed, ordered monolayer. The carbazole units provide the desired electronic properties, while the anchoring group ensures a strong connection to the surface. The structure and properties of these SAMs can be finely tuned by modifying the carbazole core, for instance, by creating asymmetric structures or introducing different functional groups. nih.gov

Another powerful strategy is coordination-driven self-assembly. Here, carbazole-based ligands equipped with coordinating sites (like pyridine (B92270) groups) are mixed with metal-containing building blocks (e.g., half-sandwich rhodium complexes). nih.gov The directional nature of the coordination bonds guides the assembly process with high fidelity, leading to the formation of discrete, complex structures such as macrocycles and intricately interlocked cages. nih.gov The stacking of the large π-conjugated carbazole units often plays a key role in templating the formation of these sophisticated architectures. nih.gov

Mechanically Interlocked Molecules Featuring this compound Units

Mechanically interlocked molecules (MIMs), such as catenanes (interlocked rings) and rotaxanes (a ring threaded onto an axle), represent a fascinating class of supramolecular structures defined by a mechanical bond rather than a covalent one. naturalspublishing.comnih.gov The rigid and sterically demanding nature of the this compound unit makes it an attractive component for constructing such systems.

Recent research has demonstrated the synthesis of complex, dodecanuclear interlocked cages using carbazole-based ligands. nih.gov In this work, two "propeller-shaped" hexanuclear cages, formed through coordination-driven self-assembly, were found to intertwine in an interlocked fashion. The formation of this intricate topology is facilitated by the strong π-π stacking interactions between the carbazole facets of the two cages, where one occupies the interior space of the other. nih.gov

The incorporation of carbazole units into MIMs offers several advantages:

Structural Scaffolding: The rigidity of the dibenzocarbazole core provides a stable framework for the interlocked components.

Template Effects: The strong stacking interactions can help template the formation of the mechanical bond during synthesis. nih.gov

Functional Properties: The inherent photophysical and electronic properties of the carbazole moiety can be imparted to the final interlocked structure, opening avenues for applications in molecular machines and responsive materials. nih.gov

Interlocked StructureBuilding BlocksDriving Force for InterlockingKey Feature
Dodecanuclear CageCarbazole-based ligands and Rhodium complexesπ-π stacking between carbazole unitsTwo cages intricately intertwined nih.gov

This interactive table summarizes the features of mechanically interlocked molecules incorporating carbazole units.

Supramolecular Catalysis and Functional Systems Utilizing this compound Building Blocks

The supramolecular assemblies of this compound are not merely structural curiosities; they form the basis of a variety of functional systems and materials.

Optoelectronic Devices: Carbazole-based self-assembled monolayers (SAMs) have been successfully employed as hole transport layers (HTLs) in inverted perovskite solar cells. rsc.org The SAM forms a highly ordered interface between the perovskite active layer and the electrode, facilitating efficient extraction of holes while blocking electrons. The electronic properties of the carbazole core are critical to this function. By modifying the carbazole structure, researchers have achieved record efficiencies and significantly enhanced the operational stability of solar cell devices. rsc.orgnih.gov

Photothermal Materials: The broad-band light absorption of interlocked carbazole-based cages makes them excellent candidates for photothermal conversion. nih.gov When incorporated into membranes, these compounds can efficiently absorb solar energy and convert it into heat. This property has been harnessed for applications in solar energy-driven steam generation, demonstrating high evaporation rates suitable for seawater desalination and wastewater treatment. nih.gov

Functional SystemSupramolecular AssemblyRole of Carbazole UnitApplication
Perovskite Solar CellSelf-Assembled Monolayer (SAM)Hole Transport LayerRenewable Energy rsc.org
Seawater DesalinationInterlocked Cages in a MembranePhotothermal ConversionWater Purification nih.gov
Afterglow MaterialsHost-Guest SystemHost Matrix for EmitterLighting and Displays researchgate.net

This interactive table highlights the applications of functional systems based on this compound assemblies.

While supramolecular catalysis using this compound itself is an emerging area, the ability to create well-defined cavities and recognition sites within its assemblies, as seen in host-guest systems, suggests significant potential. carloneresearch.eu These organized structures could be designed to bind substrates and catalyze reactions with high selectivity, mimicking the function of enzymes.

Biological and Biomedical Research Potential of 6h Dibenzo B,h Carbazole Scaffolds

Investigation of Bioactive Carbazole (B46965) Alkaloid Derivatives and Their Analogs

The carbazole alkaloid family is a rich source of bioactive compounds, and synthetic derivatives of the 6H-Dibenzo[b,h]carbazole scaffold are being actively investigated for their therapeutic potential. The large, planar, and electron-rich aromatic system of this compound serves as a key pharmacophore. Researchers have focused on synthesizing N-substituted derivatives to enhance bioavailability and target specificity. A practical method for preparing the this compound scaffold has been developed, paving the way for the synthesis of various analogs. researchgate.net

While direct biological activity data for a wide range of this compound derivatives is still emerging, the broader class of carbazole alkaloids has demonstrated significant pharmacological activities. These activities provide a strong rationale for the continued investigation of this compound analogs.

Exploration of Biological Activities (e.g., anticancer, antimicrobial, anti-inflammatory) of this compound-based Compounds

The rigid, planar structure of the this compound ring system allows it to intercalate with DNA, a mechanism that is often exploited in the design of anticancer agents.

Anticancer Activity: Derivatives of fused carbazoles, such as benzo[b]carbazole-6,11-diones, have been synthesized and evaluated for their anticancer properties. nih.gov These compounds have shown the ability to induce apoptosis in cancer cells and inhibit enzymes crucial for cancer cell proliferation, such as human topoisomerase IIα (hTopoIIα). nih.gov For instance, certain benzo-fused carbazolequinones have demonstrated significant antiproliferative effects in various cancer cell lines, including metastatic ones, while showing less cytotoxicity to normal cells. nih.gov One study on new 1-substituted-6H-pyrido[4,3-b]carbazole derivatives, which share a similar carbazole core, reported remarkable cytostatic effects against human lung and kidney cancer cell lines, with one compound being four times more active than the established anticancer agent ellipticine against the kidney cancer cell line. nih.gov

Antimicrobial Activity: Carbazole derivatives are recognized as an important class of antimicrobial agents. nih.gov The antimicrobial potential of various carbazole derivatives has been extensively reviewed, highlighting their activity against a range of bacteria and fungi. nih.govsrce.hr For example, novel 6-hydroxy-N-phenyl-9H-carbazole-3-carboxamide derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. wisdomlib.org Additionally, certain carbazole derivatives have shown promising antifungal activity against pathogens like Candida albicans and Aspergillus niger. wisdomlib.org The introduction of different substituents on the carbazole nucleus has been shown to significantly influence their antimicrobial efficacy.

Anti-inflammatory Activity: While direct evidence for the anti-inflammatory activity of this compound is limited, the broader carbazole class has been associated with anti-inflammatory properties. For example, Carprofen, a non-steroidal anti-inflammatory drug (NSAID), features a carbazole core. This suggests that the this compound scaffold could be a valuable template for designing new anti-inflammatory agents. Further research is needed to specifically evaluate derivatives of this compound for their potential to modulate inflammatory pathways.

Table 1: Investigated Biological Activities of Selected Carbazole Derivatives

Compound Class Specific Derivative(s) Biological Activity Key Findings
Benzo[b]carbazole-6,11-diones (unspecified) Anticancer Induced apoptosis, inhibited hTopoIIα
1-substituted-6H-pyrido[4,3-b]carbazoles Compound 3c Anticancer 4x more active than ellipticine on A498 kidney cancer cells
6-hydroxy-N-phenyl-9H-carbazole-3-carboxamides Compounds 6c and 6d Antibacterial Significant zones of inhibition against S. aureus and E. coli
6-hydroxy-N-phenyl-9H-carbazole-3-carboxamides Compound 6f Antifungal Superior activity against C. albicans and A. niger

Role in Drug Design and Development as a Privileged Scaffold

A "privileged scaffold" is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target by judicious modification. The carbazole nucleus is considered a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs. researchgate.net Its rigid and planar structure provides a robust platform for the attachment of various functional groups, allowing for the fine-tuning of its pharmacological properties.

The this compound core, with its extended aromatic system, offers a unique three-dimensional shape that can be exploited for specific interactions with biological targets. Its ability to participate in π-π stacking and hydrogen bonding interactions makes it an attractive starting point for the design of enzyme inhibitors and receptor antagonists. The development of synthetic methodologies to create libraries of this compound derivatives is a key step towards fully realizing its potential as a privileged scaffold in drug discovery.

Biosynthetic Pathways of Naturally Occurring Carbazole Analogs

The biosynthesis of carbazole alkaloids has been studied in various organisms, particularly in actinomycetes. nih.gov While a specific pathway leading to the this compound structure has not been elucidated, the general biosynthesis of the carbazole ring system provides insights into how such complex structures are formed in nature. Tracer experiments have shown that the carbazole ring is typically derived from precursors such as tryptophan, pyruvate, and 3-hydroxybenzoyl-CoA. nih.gov A series of enzymatic reactions, including those catalyzed by carbazole synthases, are involved in the construction of the core carbazole skeleton. nih.gov Further research into the enzymatic machinery of organisms that produce complex polycyclic aromatic alkaloids may reveal pathways that lead to the specific dibenzo[b,h] fusion pattern.

Detection of Biomarkers Using this compound-Based Sensors (e.g., Anion Sensing)

The unique photophysical properties of the this compound scaffold, such as its strong fluorescence, make it an excellent candidate for the development of chemosensors. These sensors can be designed to detect specific biomarkers, such as anions, which play crucial roles in biological processes.

Carbazole-based receptors have been developed for the colorimetric and fluorescent sensing of anions. nih.govchemrxiv.org These sensors typically incorporate hydrogen-bond donor groups, such as amides or ureas, attached to the carbazole framework. The binding of an anion to these groups perturbs the electronic structure of the carbazole fluorophore, leading to a detectable change in its absorption or emission spectrum. nih.govchemrxiv.org For example, 1,8-diaminocarbazole derivatives have been shown to be versatile building blocks for anion receptors and sensors. nih.gov The development of macrocyclic carbazole receptors has also been explored for their potential use in ion-selective electrodes for the detection of carboxylates. ut.eebeilstein-journals.org While these examples utilize the general carbazole structure, the extended π-system of this compound could potentially lead to sensors with enhanced sensitivity and selectivity, offering exciting possibilities for the development of new diagnostic tools.

Future Perspectives and Emerging Research Challenges for 6h Dibenzo B,h Carbazole Chemistry

Innovations in Green Chemistry Approaches for 6H-Dibenzo[b,h]carbazole Synthesis

The future synthesis of this compound and its derivatives is increasingly steering towards green chemistry principles to mitigate environmental impact. Traditional synthesis methods often rely on hazardous reagents, harsh conditions, and toxic solvents, prompting the need for more sustainable alternatives. researchgate.net Emerging research focuses on several key areas:

Catalyst Innovation: A significant challenge is the development of recyclable and environmentally benign catalysts. While palladium-catalyzed reactions, such as the intramolecular amination of 3-amino-3′-bromo-2,2′-binaphthyl, are effective for creating the carbazole (B46965) scaffold, future work will target replacing palladium with more abundant and less toxic metals. researchgate.netresearchgate.net The use of magnetically recoverable nanocatalysts supported on green biochar, which has been successful for other carbazoles, presents a promising avenue. organic-chemistry.org

Alternative Energy Sources: Microwave-assisted and sunlight-catalyzed reactions are being explored to reduce reaction times and energy consumption. researchgate.netorganic-chemistry.orgrsc.org These methods can lead to higher yields and cleaner reaction profiles compared to conventional heating. organic-chemistry.org

Benign Reaction Media: A major goal is to replace hazardous organic solvents with greener alternatives like water or bio-based solvents, or to develop solvent-free reaction conditions. researchgate.netmdpi.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, such as C-H activation and cycloaddition reactions, are at the forefront of green synthesis. rsc.org This approach minimizes waste generation, a core principle of sustainable chemistry. researchgate.net

Green Synthesis StrategyPotential Advantage for this compoundResearch Challenge
Recyclable Catalysts Reduces metal waste and cost.Developing catalysts with high activity and stability for the specific polycyclic aromatic structure.
Microwave Irradiation Drastically reduces reaction times and improves yields. organic-chemistry.orgOptimizing conditions to prevent side reactions or decomposition of the extended aromatic system.
Solvent-Free Reactions Eliminates solvent waste and simplifies product purification. mdpi.comnih.govEnsuring sufficient reactant mobility and managing heat transfer in the absence of a solvent.
C-H Activation Improves atom economy by avoiding pre-functionalization of starting materials. rsc.orgAchieving high regioselectivity on the complex binaphthyl precursor.

Advanced Materials Design for Next-Generation Optoelectronics Incorporating this compound

The distinct electronic and photophysical properties of the this compound core make it a highly promising candidate for next-generation optoelectronic devices. mdpi.com Its rigid, planar structure and extended π-conjugation result in unique characteristics compared to simpler carbazoles. researchgate.net

Future research will focus on harnessing these properties for applications in:

Organic Light-Emitting Diodes (OLEDs): The large surface area of the dibenzocarbazole (B1207471) moiety can help prevent π-aggregation, a common issue that quenches emission in the solid state. mdpi.com Its high thermal stability is also a significant advantage for device longevity. mdpi.com The challenge lies in designing derivatives that can act as highly efficient deep-blue emitters or as stable host materials for phosphorescent emitters, a critical need in display and lighting technology. rsc.org

Solar Cells: Carbazole derivatives are known for their excellent hole-transport capabilities. mdpi.com The this compound scaffold can be functionalized to create novel donor materials for organic photovoltaics (OPVs) or hole-transport materials (HTMs) in perovskite solar cells, potentially offering an alternative to more expensive materials like spiro-OMeTAD. mdpi.com

Field-Effect Transistors (OFETs): The ability to form ordered molecular packings makes this class of compounds interesting for OFETs. The research challenge is to control the molecular orientation and thin-film morphology to maximize charge carrier mobility.

A key design strategy involves the targeted functionalization of the this compound core to fine-tune its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to match the requirements of specific device architectures. researchgate.netmdpi.com

Multi-Functional Integration Strategies for Enhanced Performance of this compound Materials

The next frontier in materials science is the development of single-component materials that exhibit multiple functions. The this compound scaffold is an ideal platform for this endeavor due to its modifiable structure. mdpi.com The primary challenge is to devise synthetic strategies that allow for the precise installation of different functional groups without interfering with each other.

Emerging strategies include:

Hybridized Local and Charge-Transfer (HLCT) States: By strategically attaching electron-donating and electron-accepting moieties to the dibenzocarbazole core, it is possible to create materials with HLCT characteristics. These materials can exhibit high photoluminescence quantum yields and are sought after for high-efficiency, deep-blue OLEDs. rsc.org

Bipolar Transport Materials: Functionalizing the nitrogen atom with an electron-transporting group while leveraging the inherent hole-transporting nature of the carbazole core could lead to single-molecule bipolar materials. rsc.org This would simplify OLED device architecture and potentially improve performance.

Sensing and Emission: Integrating specific receptor units onto the scaffold could yield materials that change their emission properties (e.g., color or intensity) upon binding to a target analyte, creating a chemo- or biosensor.

The goal is to create a "molecular toolkit" where different functionalities can be modularly added to the this compound platform to generate materials tailored for specific, high-performance applications.

Bridging Theoretical Predictions with Experimental Realizations in this compound Research

A significant challenge in the development of new materials based on this compound is the often-laborious process of synthesis and characterization. Computational chemistry and theoretical modeling offer a powerful tool to accelerate this process by predicting the properties of new molecules before they are synthesized.

Future research will increasingly rely on a synergistic approach:

Predictive Modeling: Using techniques like Density Functional Theory (DFT), researchers can predict key properties such as HOMO-LUMO gaps, absorption and emission spectra, and charge transport characteristics. researchgate.net This allows for the in-silico screening of large libraries of potential derivatives to identify the most promising candidates for synthesis.

Structure-Property Relationship: Theoretical studies can provide deep insights into how structural modifications, such as the slight bending of the naphthalene (B1677914) wings observed in X-ray analysis, affect the electronic and optical properties. researchgate.netresearchgate.net This understanding is crucial for rational molecular design.

Mechanism Elucidation: Computational modeling can help elucidate reaction mechanisms for both the synthesis and the photophysical processes of this compound, guiding the development of more efficient synthetic routes and materials with enhanced performance.

The primary challenge is to refine computational models to improve their predictive accuracy, ensuring that the theoretical data closely matches experimental results. This feedback loop between prediction and experimentation is vital for accelerating the discovery and optimization of new this compound-based materials.

Exploration of Novel Reactivity and Transformation Pathways for this compound

While the synthesis of the core this compound skeleton is established, the exploration of its reactivity remains a relatively open field. Future research will likely focus on discovering new chemical transformations that can further diversify the available derivatives and unlock new applications.

Key areas of future exploration include:

Site-Selective Functionalization: The this compound core has multiple C-H bonds on its naphthalene wings that are potential sites for functionalization. A major challenge is to develop catalytic systems that can selectively activate a specific C-H bond, allowing for precise control over the substitution pattern.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the fused ring system under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions. This could provide access to entirely new molecular scaffolds that are not accessible through direct synthesis.

Polymerization: Developing methods to polymerize this compound monomers is a significant challenge. Such polymers could combine the electronic properties of the monomer with the processability of macromolecules, making them suitable for large-area printed electronics. Electrochemical polymerization is one potential route to explore for creating thin films of carbazole-based polymers. mdpi.com

Uncovering the fundamental reactivity of the this compound system will not only expand the chemical space of its derivatives but also pave the way for novel materials with unprecedented properties and functions.

Q & A

Q. What are the established synthetic methodologies for 6H-Dibenzo[b,h]carbazole and its derivatives?

The synthesis of this compound derivatives typically involves palladium-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura coupling using 3-bromo-2-naphthylboronic acid to form cyclic precursors, followed by intramolecular Buchwald-Hartwig amination to yield the parent carbazole scaffold in high yields (>90%) .
  • Substituent introduction : N-substituted derivatives are synthesized via alkylation or arylation of the carbazole nitrogen, with substituent choice influencing optical properties (e.g., Hammett constants correlate with red shifts in UV-vis spectra) .

Q. Key reaction conditions :

StepCatalyst/ReagentSolventTemperature/TimeYield (%)
Suzuki-Miyaura couplingPd(PPh₃)₄THF/H₂O80°C, 12 h85–90
Buchwald aminationPd₂(dba)₃, XantphosToluene110°C, 24 h>90

Q. How are this compound derivatives characterized structurally and optically?

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR (400 MHz in CDCl₃) identifies aromatic proton environments (e.g., signals at δ 3.1 ppm for hydroxyl protons, δ 6.54–7.85 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., [M+H]⁺ at m/z 348.48 for C₂₄H₂₈O₂ derivatives) .
  • UV-vis Spectroscopy : Absorption maxima (λmax) range from 280–350 nm, with fluorescence emission influenced by substituents (e.g., electron-donating groups shift λmax bathochromically) .

Advanced Research Questions

Q. How do structural modifications of this compound impact biological activity?

  • Antimicrobial/Anticancer Activity : Derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) exhibit enhanced activity due to increased electrophilicity. For example, 6-chloro derivatives show IC₅₀ values <10 µM in cancer cell lines .
  • Estrogen Receptor Modulation : 6,6-dimethyl derivatives act as selective estrogen receptor modulators (SERMs), with antagonistic effects at nanomolar concentrations (IC₅₀ ~50 nM) .

Q. Structure-Activity Relationship (SAR) Guidelines :

Substituent TypeBiological EffectExample Activity
Electron-withdrawingEnhanced cytotoxicityIC₅₀: 8.7 µM (HeLa)
Alkyl groups (e.g., Me)Improved receptor binding affinityIC₅₀: 0.05 µM (ERα)
Hydroxyl groupsAntioxidant activityEC₅₀: 12 µM (DPPH assay)

Q. What experimental variables critically influence carbazole dioxygenase expression in biochemical studies?

  • Induction Conditions : Lower temperatures (25°C) and longer induction times (24 h) enhance soluble protein yield by reducing inclusion body formation. For example, CarAa expression triples under low Absind (0.31) and 25°C conditions compared to standard protocols (37°C, 4 h) .
  • Co-expression Challenges : Co-expressing CarAc and CarAd (plasmid-linked genes) requires balancing temperature and induction time to maintain solubility and activity .

Q. Optimized Parameters :

VariableOptimal RangeImpact on Yield
Temperature25–30°C↑ Soluble protein by 3×
Induction Time18–24 h↓ Protease degradation
Cell Density (Absind)0.3–0.5Balanced growth & yield

Q. What photochemical degradation pathways are observed in this compound analogs?

  • Oxidative Degradation : UV irradiation in the presence of O₂ generates hydroxylated derivatives (e.g., 6H-dibenzo[b,d]pyran-6-ol) via radical intermediates .
  • Dimerization : Under acidic conditions, 6H-dibenzo[b,d]pyran-6-ol forms dimers (6,6'-oxybis derivatives) detectable via NMR (δ 6.73 ppm) .

Q. Analytical Signatures :

PathwayDetection MethodKey Observations
HydroxylationAPPI-MS[M+H]⁺ at m/z 238.12
Dimerization¹H-NMRδ 6.73 ppm (multiplet)

Q. How can NMR resolve challenges in analyzing carbazole-anion interactions?

  • Hydrogen Bonding : DOSY and NOESY experiments reveal intermolecular CO⋯H–N bonds between carbazole and DMF (distance <5 Å), critical for separation protocols .
  • Chemical Shift Perturbations : N–H proton shifts (Δδ >0.5 ppm) indicate strong solvent interactions, guiding solvent selection for crystallization .

Q. What strategies mitigate impurities in synthetic this compound products?

  • Chromatographic Purification : Reverse-phase HPLC (acetonitrile/water, 40:35:25:0.2 with acetic acid) resolves dimeric byproducts .
  • Crystallization : Ethanol/water recrystallization removes polar impurities, improving purity to >95% (HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.